1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The interaction with their targets leads to changes in the biological activities of these targets, thereby exerting their therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as 2-aminothiazoles, have been shown to inhibit the growth of various microorganisms, including leishmania strains, plasmodium strains, and mycobacterium tuberculosis . This suggests that these compounds may interfere with the biochemical pathways essential for the survival and proliferation of these microorganisms .
Result of Action
Related compounds, such as pyrazole derivatives, have shown potent antileishmanial and antimalarial activities . These compounds have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Preparation Methods
The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1H-pyrazole.
Formation of Intermediate: The 4-methylpyridine is first reacted with a suitable sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.
Cyclization: The intermediate is then subjected to cyclization with 1H-pyrazole under controlled conditions to form the final product.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups into the polymer backbone.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Sulfonyl Chlorides: Similar compounds include methanesulfonyl chloride and benzenesulfonyl chloride. While these compounds also undergo nucleophilic substitution reactions, this compound is unique due to the presence of both a pyrazole and a pyridine ring, which can impart additional biological activity.
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-sulfonyl chloride and 1-(4-chloropyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride are structurally similar but may differ in their reactivity and applications due to variations in their substituents.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDVCAGCMBBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.